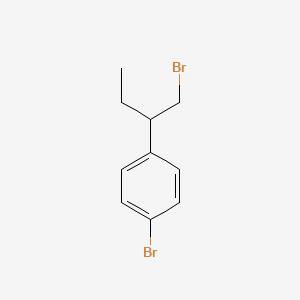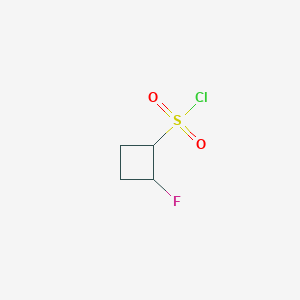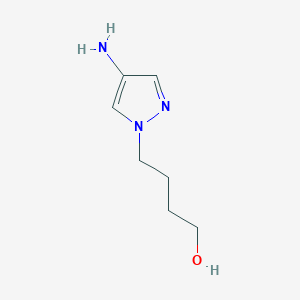
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol is a chemical compound with the molecular formula C7H13N3O. It features a pyrazole ring substituted with an amino group and a butanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol typically involves the reaction of a pyrazole derivative with an appropriate butanol precursor. One common method involves the use of hydrazine derivatives and enaminones, catalyzed by iodine in the presence of Selectfluor . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrogenated pyrazole compounds, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring play crucial roles in binding to active sites and modulating the activity of these targets. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-pyrazol-1-yl)butan-2-amine: Similar structure but with an amine group instead of an alcohol.
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Shorter carbon chain but similar functional groups.
4-(1H-imidazol-1-yl)phenol: Contains an imidazole ring instead of a pyrazole ring .
Uniqueness
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol is unique due to its specific combination of a pyrazole ring, amino group, and butanol chain. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
4-(4-aminopyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C7H13N3O/c8-7-5-9-10(6-7)3-1-2-4-11/h5-6,11H,1-4,8H2 |
Clave InChI |
OBSUEHAJQAHGEC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1CCCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


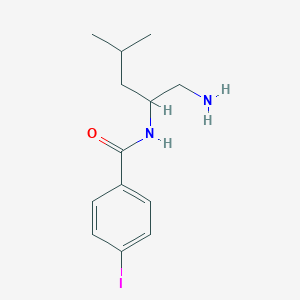


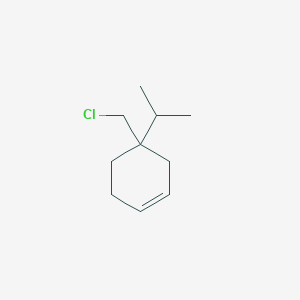
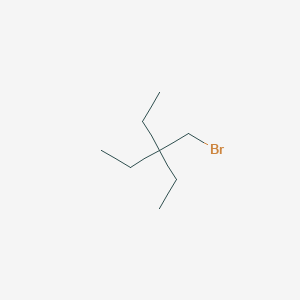
![Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13188561.png)
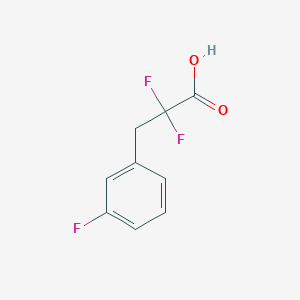


![1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13188580.png)


